APP/Notch Selectivity Ratio: Begacestat vs. Semagacestat
Begacestat demonstrates a significant selectivity window, preferentially inhibiting APP cleavage over Notch cleavage by approximately 16-fold in cellular assays [1]. In stark contrast, the first-generation GSI Semagacestat (LY-450139) exhibits minimal selectivity, with a Notch IC50/Aβ42 IC50 ratio of only 1.3, indicating nearly equipotent inhibition of the toxic Notch pathway [2]. This large quantitative difference in a key safety parameter is a primary justification for selecting Begacestat over non-selective GSIs.
| Evidence Dimension | Selectivity Ratio (APP vs. Notch Cleavage Inhibition) |
|---|---|
| Target Compound Data | Approximately 16-fold selective for APP over Notch |
| Comparator Or Baseline | Semagacestat (LY-450139): Notch/Aβ42 IC50 ratio of 1.3 (approximately 0.77-fold selective) |
| Quantified Difference | ~12.3-fold greater selectivity for APP over Notch compared to Semagacestat |
| Conditions | Cellular assays of Notch cleavage vs. APP processing (various cell lines) |
Why This Matters
This selectivity ratio is the key determinant of the therapeutic window, directly predicting the separation between CNS Aβ-lowering efficacy and mechanism-based intestinal and immunological toxicity.
- [1] Martone RL, Zhou H, Atchison K, et al. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease. J Pharmacol Exp Ther. 2009;331(2):598-608. View Source
- [2] Henley DB, et al. Semagacestat, a gamma-secretase inhibitor for the treatment of Alzheimer's disease. Expert Opin Investig Drugs. 2010;19(5):651-660. View Source
